

DR4485 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	DR4485 hydrochloride	
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An In-depth Examination of a Selective 5-HT₇ Receptor Antagonist

This technical guide provides a comprehensive overview of **DR4485 hydrochloride**, a potent and selective antagonist of the serotonin 7 (5-HT₇) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.

Chemical and Physical Properties

DR4485 hydrochloride is a synthetic compound with the following key identifiers and properties:

Property	Value	Reference(s)
CAS Number	402942-53-4	
Molecular Weight	491.88 g/mol	
Molecular Formula	C26H28Cl2N2O·HCl	_

Pharmacological Profile



DR4485 is characterized by its high affinity and selectivity for the 5-HT₇ receptor.

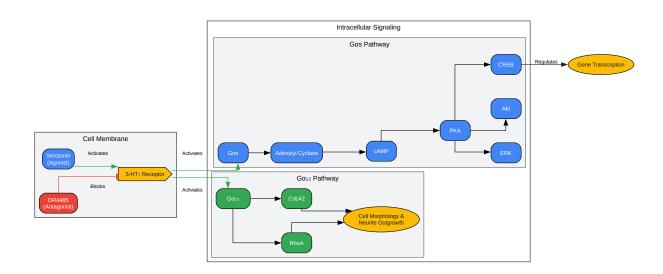
Parameter	Value	Reference(s)
Target	5-HT7 Receptor	
Activity	Antagonist	_
Binding Affinity (pKi)	8.14	_
Binding Affinity (Ki)	~7.2 nM	

Signaling Pathways

As a 5-HT₇ receptor antagonist, **DR4485 hydrochloride** modulates downstream signaling cascades initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to G α s and G α 12 proteins.

- Gαs-Mediated Pathway: Antagonism of the 5-HT₇ receptor by DR4485 is expected to inhibit the Gαs-mediated signaling cascade. This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including the transcription factor CREB, and can also activate the ERK1/2 and Akt signaling pathways. By blocking this pathway, DR4485 can attenuate these downstream effects.
- Gα₁₂-Mediated Pathway: The 5-HT₇ receptor can also signal through Gα₁₂. This pathway involves the activation of small GTPases such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and play crucial roles in cell morphology, migration, and neurite outgrowth. Inhibition of this pathway by DR4485 can therefore influence these cellular processes.





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Figure 1: Simplified signaling pathways of the 5-HT₇ receptor and the inhibitory action of DR4485.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of **DR4485 hydrochloride** to the 5-HT₇ receptor. Specific parameters may need optimization.

• Membrane Preparation:



- Culture cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
- Determine protein concentration using a standard method (e.g., Bradford assay).
- · Binding Assay:
 - In a 96-well plate, add in the following order:
 - Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
 - A fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]LSD).
 - Increasing concentrations of DR4485 hydrochloride or a reference compound.
 - Cell membrane preparation.
 - For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 μM serotonin).
 - Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).
 - Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
 - Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:



- Calculate specific binding by subtracting non-specific binding from total binding.
- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DR4485 has been shown to induce autophagy and subsequent cell death in glioma cell lines. The following is a representative experimental workflow.

· Cell Culture:

- Culture human glioma cell lines (e.g., U87 MG, U251 MG) in appropriate media (e.g.,
 DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Treatment:

- Seed cells in multi-well plates at a suitable density.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of DR4485 hydrochloride (e.g., 1-20 μM) for different time points (e.g., 24, 48, 72 hours).
- Include a vehicle control (e.g., DMSO or sterile water).

Assessment of Autophagy:

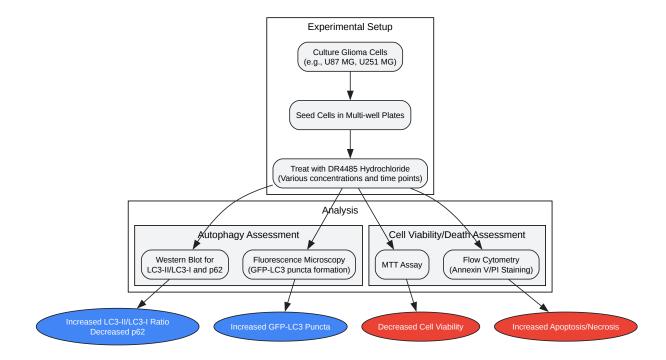
- Western Blotting:
 - Lyse treated and control cells and determine protein concentration.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II) and p62/SQSTM1.
- Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
- Fluorescence Microscopy:
 - Transfect cells with a fluorescently tagged LC3 plasmid (e.g., GFP-LC3).
 - Treat transfected cells with DR4485 hydrochloride.
 - Fix and permeabilize the cells.
 - Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 dots indicates the recruitment of LC3 to autophagosomes.
- Assessment of Cell Viability/Death:
 - MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Flow Cytometry (Annexin V/Propidium Iodide Staining):
 - Harvest treated and control cells.
 - Wash cells with PBS and resuspend in Annexin V binding buffer.



- Add Annexin V-FITC and propidium iodide (PI).
- Incubate in the dark.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.



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Figure 2: Experimental workflow for investigating DR4485-induced autophagy in glioma cells.

Conclusion



DR4485 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. Its high selectivity and antagonist activity make it suitable for a wide range of in vitro and in vivo studies. The demonstrated ability of DR4485 to induce autophagy-dependent cell death in cancer cells highlights a potential avenue for therapeutic development that warrants further investigation. This guide provides a foundational understanding and practical protocols to facilitate future research into this promising compound.

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